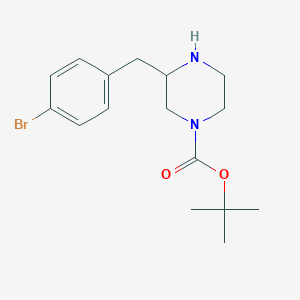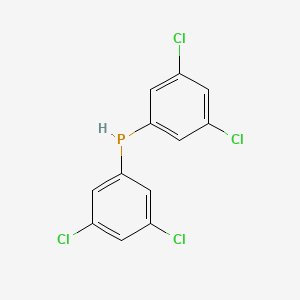![molecular formula C20H13F3O B14198123 Methanone, phenyl[3'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]- CAS No. 858035-50-4](/img/structure/B14198123.png)
Methanone, phenyl[3'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, phenyl[3’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]- is a chemical compound known for its unique structure and properties. It is characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which significantly influences its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, phenyl[3’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]- typically involves the reaction of appropriate biphenyl derivatives with trifluoromethylating agents. Common synthetic routes include:
Friedel-Crafts Acylation: This method involves the acylation of biphenyl derivatives using trifluoromethyl ketones in the presence of a Lewis acid catalyst such as aluminum chloride.
Grignard Reaction: Another approach is the reaction of phenylmagnesium bromide with trifluoromethyl ketones, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale Friedel-Crafts acylation due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, phenyl[3’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
Methanone, phenyl[3’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Methanone, phenyl[3’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]- exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methanone, (3-methylphenyl)phenyl-: This compound has a similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Bis(4-(trifluoromethyl)phenyl)methanone: Another related compound with two trifluoromethyl groups, which further enhances its chemical stability and reactivity.
Uniqueness
Methanone, phenyl[3’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
858035-50-4 |
|---|---|
Fórmula molecular |
C20H13F3O |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
phenyl-[2-[3-(trifluoromethyl)phenyl]phenyl]methanone |
InChI |
InChI=1S/C20H13F3O/c21-20(22,23)16-10-6-9-15(13-16)17-11-4-5-12-18(17)19(24)14-7-2-1-3-8-14/h1-13H |
Clave InChI |
OEAQBVFDIGADNU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CC(=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[(2-cyclohexyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B14198061.png)
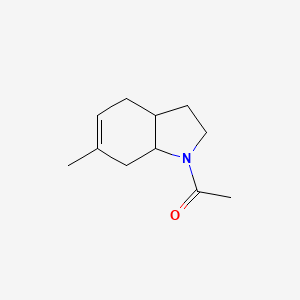
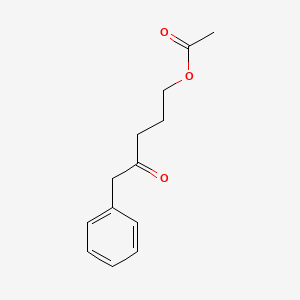
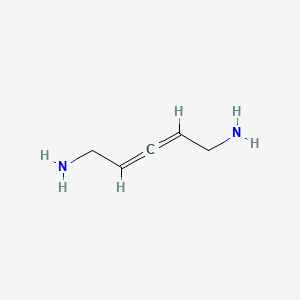
![(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol](/img/structure/B14198086.png)
![2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-YL]pyridine](/img/structure/B14198091.png)
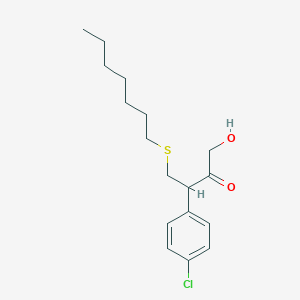

![(1E)-3-(Furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-en-1-imine](/img/structure/B14198110.png)
![3-[4-(Methaneseleninyl)phenyl]propanoic acid](/img/structure/B14198115.png)
